molecular formula C20H19FN4O2 B2869430 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide CAS No. 1021041-91-7

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide

Cat. No. B2869430
CAS RN: 1021041-91-7
M. Wt: 366.396
InChI Key: VTIHGEDYXGNWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various pain conditions. EMA401 is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) that has been shown to have analgesic effects in preclinical models of neuropathic and inflammatory pain.

Scientific Research Applications

Radiosensitizing Effect in Cancer Therapy

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide and its derivatives show promise as radiosensitizers in cancer therapy. A study by Jung et al. (2019) investigated the radiosensitizing effects of phenylpyrimidine derivatives on human lung cancer cells. The research highlighted that these compounds, particularly PPA15, demonstrated potential in increasing radiosensitivity, thereby improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).

Cytotoxic Activity in Anticancer Research

Compounds related to this compound have been studied for their cytotoxic activities against various cancer cell lines. Poola et al. (2019) explored the synthesis and cytotoxic activity of novel α-aminophosphonates, demonstrating their potential in anticancer research (Poola et al., 2019).

Anti-arrhythmic Activity

Another research application of similar compounds is in the exploration of anti-arrhythmic activities. Shalaby et al. (2007) synthesized and tested various substituted heterocyclic systems for their anti-arrhythmic properties, providing insights into potential new treatments for arrhythmias (Shalaby et al., 2007).

Inhibitors in Cancer Treatment

Additionally, derivatives of this compound have been identified as selective inhibitors in cancer treatment. Schroeder et al. (2009) discovered a compound, BMS-777607, that acts as an inhibitor of the Met kinase superfamily, showing efficacy in cancer therapy (Schroeder et al., 2009).

Radioiodinated Ligand for Receptor Studies

In receptor research, derivatives of this compound have been used in the development of radioiodinated ligands for serotonin receptors. Mertens et al. (1994) researched the synthesis and application of radioiodinated ligands for γ-emission tomography, aiding in the study of serotonin-5HT2-receptors (Mertens et al., 1994).

Human Metabolite Studies

In pharmacokinetics, the study of human metabolites of similar compounds offers insights into drug excretion and metabolism. Umehara et al. (2009) identified the human metabolites of YM758, a novel If channel inhibitor, providing valuable information on its renal and hepatic excretion (Umehara et al., 2009).

properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIHGEDYXGNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.